Home > Products > Screening Compounds P126893 > Gluten Exorphin B5
Gluten Exorphin B5 - 68382-18-3

Gluten Exorphin B5

Catalog Number: EVT-1649433
CAS Number: 68382-18-3
Molecular Formula: C30H38N6O7
Molecular Weight: 594.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) is an opioid peptide identified in enzymatic digests of wheat gluten. [, ] It belongs to the class of exorphins, peptides with opioid activity derived from food proteins. [, ] Gluten Exorphin B5 has been a subject of scientific research, primarily for its potential effects on prolactin secretion and its interaction with opioid receptors. [, , ]

Gluten Exorphin B4

Compound Description: Gluten Exorphin B4 (Tyr-Gly-Gly-Trp) is an opioid peptide derived from the enzymatic digestion of gluten. Its structure is identical to the NH(2)-terminal sequence of Gluten Exorphin B5, lacking only the carboxy-terminal leucine residue. [, ]

Relevance: Gluten Exorphin B4 was directly compared to Gluten Exorphin B5 in studies investigating prolactin secretion in rats. While Gluten Exorphin B5 demonstrated a stimulatory effect on prolactin release, Gluten Exorphin B4 did not elicit the same response, even at higher doses. [, ] This suggests that the presence of the carboxy-terminal leucine in Gluten Exorphin B5 is crucial for its prolactin-stimulating activity. [, ]

Source

Gluten Exorphin B5 is primarily sourced from wheat gluten through enzymatic hydrolysis. This process breaks down gluten proteins into smaller peptides, including Gluten Exorphin B5. Research has demonstrated its presence in human blood and other biological samples, indicating its relevance in nutritional and physiological studies related to gluten consumption.

Classification

Gluten Exorphin B5 belongs to a class of compounds known as opioid peptides. These peptides are characterized by their ability to bind to opioid receptors, which are involved in pain modulation and various neuroendocrine functions. Specifically, Gluten Exorphin B5 is classified under food-derived opioid peptides, highlighting its origin from dietary sources.

Synthesis Analysis

Methods

The synthesis of Gluten Exorphin B5 typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support resin. The process includes several key steps:

  1. Attachment: The first amino acid is covalently bonded to the resin.
  2. Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling.
  3. Coupling: Protected amino acids are sequentially added to form the peptide chain.
  4. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin.
  5. Purification: The crude peptide undergoes purification processes such as high-performance liquid chromatography (HPLC).

Technical Details

In addition to SPPS, industrial production may utilize recombinant DNA technology, where genes encoding Gluten Exorphin B5 are inserted into microorganisms. These microorganisms then produce the peptide through fermentation processes, offering a scalable and cost-effective production method.

Molecular Structure Analysis

Structure

The molecular structure of Gluten Exorphin B5 can be represented as follows:

  • Chemical Formula: C₃₈H₅₉N₁₁O₁₁S
  • Amino Acid Sequence: Tyr-Gly-Gly-Trp-Leu

The structure exhibits a characteristic arrangement that allows it to interact effectively with opioid receptors.

Data

The molecular weight of Gluten Exorphin B5 is approximately 759.0 g/mol. Its specific structural features contribute to its biological activity and interaction with receptor sites.

Chemical Reactions Analysis

Reactions

Gluten Exorphin B5 can participate in several chemical reactions:

  • Oxidation: Modifies tryptophan residues, potentially altering biological activity.
  • Reduction: Protects the peptide from oxidative damage during synthesis and storage.
  • Substitution: Allows for the creation of analogs with varied properties by substituting amino acid residues.

Technical Details

Common reagents used in these reactions include:

  • Oxidation Agents: Hydrogen peroxide or other oxidizing agents under controlled conditions.
  • Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substituting Amino Acids: Derivatives with protective groups utilized during solid-phase synthesis.
Mechanism of Action

Gluten Exorphin B5 exerts its effects primarily through stimulation of prolactin secretion. The mechanism involves:

  1. Binding to opioid receptors located outside the blood-brain barrier.
  2. Activation of intracellular signaling pathways that lead to increased prolactin release from the pituitary gland.

Research indicates that this action can be blocked by naloxone, an opioid antagonist, confirming that its effects are mediated through classical opioid receptors .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline substance.
  • Solubility: Soluble in water and other polar solvents.

Chemical Properties

  • Stability: Sensitive to oxidation; requires careful handling during synthesis and storage.
  • Reactivity: Can undergo various chemical modifications depending on reaction conditions.

Relevant data indicate that maintaining appropriate storage conditions is crucial for preserving its biological activity.

Applications

Gluten Exorphin B5 has several scientific applications:

  • Research Tool: Used as a model peptide in studies focused on peptide synthesis and modification techniques.
  • Physiological Studies: Investigated for its role in regulating hormone secretion and potential implications in appetite regulation and metabolic processes .
  • Pharmacological Research: Explored for its effects on pain modulation and emotional regulation due to its interaction with opioid receptors .
Opioid Receptor-Mediated Activity of Gluten Exorphin B5

Structural Determinants of Opioid Receptor Binding

Gluten Exorphin B5 (Tyr-Gly-Gly-Trp-Leu) belongs to a class of exogenous opioid peptides released during enzymatic digestion of wheat gluten. Its core structural motif centers around the N-terminal tyrosine residue (Tyr1), which is an absolute requirement for opioid activity across all receptor subtypes. This residue engages in a critical hydrogen bond interaction with a conserved histidine residue (His6.52 according to Ballesteros-Weinstein numbering) within the orthosteric binding pocket of opioid receptors [1] [5]. Molecular modeling studies reveal that the N-terminal sequence (Tyr[4] [10].<="" by="" domain="" endogenous="" enkephalins="" facilitating="" gly-gly-trp)<="" leu-enkephalin="" like="" message="" mirrors="" of="" opioid="" p="" receptors="" recognition="" the="">

The C-terminal residues (Trp4-Leu5) confer distinctive pharmacological properties. The bulky, hydrophobic indole ring of Tryptophan4 contributes to hydrophobic stabilization within the receptor pocket. This contrasts with the phenylalanine (Phe4) found in Leu-enkephalin. Computational docking simulations suggest Trp4 forms favorable π-π stacking interactions with aromatic residues (e.g., Phe, Trp, Tyr) in transmembrane helices 5 and 6 of the δ-opioid receptor (DOR), potentially enhancing binding stability [5] [8]. Leucine5 provides further hydrophobic anchoring, influencing receptor subtype selectivity and functional efficacy [1] [8].

Table 1: Structural Comparison of GE-B5 with Related Opioid Peptides

Peptide NameAmino Acid SequenceReceptor Message DomainKey Structural Features
Gluten Exorphin B5Tyr-Gly-Gly-Trp-LeuTyr-Gly-Gly-TrpTrp4 hydrophobic bulk, Leu5 C-terminal anchor
Leu-EnkephalinTyr-Gly-Gly-Phe-LeuTyr-Gly-Gly-PhePhe4 aromatic, standard endogenous ligand
β-Casomorphin-7Tyr-Pro-Phe-Pro-Gly-Pro-IleTyr-Pro-PheTyr-Pro-Phe motif, proline-rich, resistant to degradation
Rubiscolin-6Tyr-Pro-Leu-Asp-Leu-PheTyr-Pro-LeuTyr-Pro motif, acidic residue (Asp3)

Receptor Specificity: δ-Opioid vs. μ/κ-Opioid Receptor Affinity

GE-B5 exhibits marked receptor subtype selectivity, demonstrating significantly higher affinity and functional potency at the δ-opioid receptor (DOR) compared to μ-opioid (MOR) and κ-opioid (KOR) receptors. Competitive radioligand binding assays using brain membrane preparations or transfected cells consistently reveal a binding affinity hierarchy: DOR > MOR > KOR [2] [4]. Quantitative data shows GE-B5 possesses approximately 1.7-fold lower affinity for DOR and 1.2-fold lower affinity for MOR compared to Leu-enkephalin, while retaining significant bioactivity [2] [10]. This selectivity profile is primarily dictated by its unique C-terminal residues (Trp4-Leu5), which interact with divergent extracellular loop regions and transmembrane domain residues specific to the DOR binding pocket conformation [5] [8].

Site-directed mutagenesis studies pinpoint specific residue determinants within DOR crucial for high-affinity GE-B5 binding. Mutations in the second extracellular loop (ECL2), particularly residues with aromatic side chains, drastically reduce GE-B5 binding affinity and functional efficacy (e.g., G-protein activation, adenylyl cyclase inhibition). In contrast, mutations in analogous regions of MOR have less pronounced effects, underscoring the structural basis for DOR selectivity [5] [8]. Furthermore, computational models predict that Trp4 engages in specific hydrophobic contacts with DOR residues (e.g., Trp284 in ECL2, Val281) that are less complementary in MOR or KOR [8].

Table 2: Opioid Receptor Binding Affinity and Selectivity of GE-B5 and Reference Peptides

Peptideδ-Opioid Receptor (DOR) IC50 (nM) or Ki (nM)μ-Opioid Receptor (MOR) IC50 (nM) or Ki (nM)κ-Opioid Receptor (KOR) IC50 (nM) or Ki (nM)Primary Receptor Selectivity
Gluten Exorphin B5~15-30 nM [2] [4]~200-400 nM [2] [4]>1000 nM (Weak or negligible) [4]δ (DOR)
Leu-Enkephalin~4-10 nM~50-100 nM>1000 nMδ (DOR)
DAMGO>1000 nM~1-5 nM>1000 nMμ (MOR)
U-50488>1000 nM>1000 nM~5-20 nMκ (KOR)

In Vivo Mechanisms of Peripheral Opioid Signaling

A defining characteristic of GE-B5 is its ability to exert significant physiological effects via peripheral opioid receptors without crossing the blood-brain barrier (BBB). Intravenous administration of GE-B5 (3 mg/kg body weight) in rats induces a rapid and significant increase in serum prolactin levels, peaking within 20 minutes [2] [3] [9]. This effect is completely abolished by pre-treatment with the broad-spectrum opioid receptor antagonist naloxone, confirming opioid receptor mediation. Crucially, pre-treatment with naloxone methobromide (NMB), a permanently charged quaternary derivative of naloxone that does not penetrate the BBB, also completely blocks GE-B5-induced prolactin secretion [2] [3]. This provides definitive evidence that GE-B5 acts exclusively on opioid receptors located outside the BBB, likely within circumventricular organs or peripheral tissues with endocrine functions.

The primary site of action for GE-B5-induced prolactin release is believed to be the median eminence (ME). The ME lacks a fully formed BBB, allowing circulating peptides access to opioid receptors expressed on dopaminergic nerve terminals originating from the hypothalamus [2] [6]. GE-B5 binding to DOR (and potentially MOR) in this region is proposed to inhibit tonic dopamine release. Dopamine is the primary hypothalamic inhibitor of prolactin secretion from pituitary lactotrophs. Therefore, a reduction in dopaminergic tone disinhibits prolactin release, leading to elevated serum levels [3] [6] [9]. This mechanism operates independently of direct actions within the brain parenchyma.

Beyond endocrine effects, GE-B5 exhibits peripheral signaling capabilities. In vitro studies using intestinal epithelial (Caco-2) and lymphoblastic (SUP-T1) cell lines demonstrate that GE-B5 binding to DOR activates mitogenic and pro-survival pathways. Specifically, GE-B5 treatment stimulates the phosphorylation of extracellular signal-regulated kinases 1/2 (Erk1/2) and protein kinase B (Akt) within hours [8]. These kinases are central to cellular proliferation and survival signaling networks. Activation occurs in a concentration-dependent manner and is inhibited by DOR-selective antagonists (e.g., naltrindole), confirming receptor specificity. This suggests GE-B5 may influence intestinal epithelial turnover or immune cell responses locally within the gut mucosa, potentially relevant to conditions like celiac disease and its comorbidities [8].

Antagonism Studies with Naloxone and Naloxone Methobromide

Antagonism studies provide critical pharmacological tools for dissecting the site and receptor mediation of GE-B5 effects. Naloxone, a tertiary amine opioid antagonist, readily crosses the BBB and antagonizes opioid receptors both centrally and peripherally. Intraperitoneal (i.p.) pre-administration of naloxone (e.g., 1-5 mg/kg) completely abolishes the prolactin-releasing effect of intravenously (i.v.) administered GE-B5 in rats [3] [9]. This demonstrates that the effect is mediated by classical opioid receptors but does not discriminate between central and peripheral sites of action.

To pinpoint the site of action, naloxone methobromide (NMB) is employed. NMB is a quaternary ammonium analog of naloxone. The permanent positive charge prevents its passive diffusion across the BBB, restricting its action solely to peripheral opioid receptors [2] [3]. Experimental protocols involve i.p. pre-treatment with an effective dose of NMB (typically 5 mg/kg in rats), followed by i.v. administration of GE-B5. Blood samples are then collected over time (e.g., up to 40-60 minutes) for prolactin measurement [2] [3].

Results consistently show that NMB pre-treatment completely blocks GE-B5-induced prolactin secretion, mirroring the effect of naloxone [2] [3]. This provides conclusive evidence that GE-B5 stimulates prolactin secretion by activating opioid receptors located outside the BBB. The inability of NMB to cross the BBB rules out a significant contribution from direct actions of GE-B5 on central opioid receptors accessible from the systemic circulation. These findings solidify the model of GE-B5 acting via peripheral receptors, particularly within the median eminence, to modulate hypothalamic-pituitary function.

Comparative Efficacy Among Gluten Exorphin Isoforms

While GE-B5 is the most potent and well-studied gluten exorphin, several other isoforms exhibit opioid activity. These peptides are classified based on their source (gliadin or glutenin) and sequence. Key isoforms include Gluten Exorphin A4 (Gly-Tyr-Tyr-Pro), A5 (Gly-Tyr-Tyr-Pro-Thr), B4 (Tyr-Gly-Gly-Trp), C (Tyr-Pro-Ile-Ser-Leu), and B5 (Tyr-Gly-Gly-Trp-Leu) [1] [4] [10]. Their relative potency varies considerably due to structural differences impacting receptor binding affinity and stability.

GE-B5 consistently demonstrates superior opioid activity compared to other isoforms in both in vitro and in vivo assays. Its EC50 for DOR activation is significantly lower than that of GE-A4, A5, B4, and C [4] [8]. This enhanced potency is attributed primarily to its full pentapeptide structure and the specific C-terminal Leu5 residue. The Leu5 provides crucial hydrophobic interactions absent in the tetrapeptide GE-B4 (Tyr-Gly-Gly-Trp), resulting in significantly higher receptor affinity and functional efficacy for GE-B5 [2] [4]. GE-C (Tyr-Pro-Ile-Ser-Leu), possessing a Tyr-Pro N-terminal motif common to some casein-derived exorphins, shows weaker and potentially more MOR-biased activity compared to GE-B5's DOR preference [1] [10].

Functional comparisons extend beyond receptor binding. In vitro studies on cell proliferation reveal distinct signaling profiles. GE-B5 is the most potent inducer of Erk1/2 and Akt phosphorylation in SUP-T1 lymphoblastic cells, correlating with its higher DOR affinity and ability to promote cell cycle progression [8]. GE-A4, A5, and B4 require significantly higher concentrations to achieve similar effects on these mitogenic pathways [8]. Furthermore, while GE-B5 potently stimulates prolactin release after peripheral administration, GE-B4 requires much higher doses to elicit a measurable, albeit weaker, prolactin response [9]. This underscores the critical role of the C-terminal Leu residue in GE-B5 for robust bioactivity in physiological systems.

Table 3: Comparative Bioactivity of Major Gluten Exorphin Isoforms

Gluten Exorphin IsoformAmino Acid SequenceRelative DOR Affinity/PotencyKey Functional Effects DemonstratedNotes
B5Tyr-Gly-Gly-Trp-Leu++++ (Highest)Strong prolactin release; Erk/Akt activation; Increased cell proliferationGold standard for gluten exorphin activity
B4Tyr-Gly-Gly-Trp++Weak prolactin release at high doses; Moderate Erk/Akt activationLacks C-terminal Leu anchor
A5Gly-Tyr-Tyr-Pro-Thr+Moderate Erk activation at high concentrations; Minimal effect on AktTyr-Pro motif, N-terminal Gly
A4Gly-Tyr-Tyr-Pro+Weak Erk activation at high concentrationsShorter analog of A5
CTyr-Pro-Ile-Ser-Leu++ (MOR > DOR?)Limited functional data; predicted MOR activityTyr-Pro motif, resembles casomorphins

Table 4: Key Bioactive Peptides Mentioned in the Article

Compound NameSourcePrimary Receptor TargetKey References
Gluten Exorphin B5 (GE-B5)Wheat Gluten (Enzymatic Digest)δ-Opioid Receptor (DOR) [2] [3] [8]
Leu-EnkephalinEndogenous (Preproenkephalin A)δ-Opioid Receptor (DOR) [1] [5]
β-Casomorphin-7Bovine Milk Casein (Enzymatic Digest)μ-Opioid Receptor (MOR) [1] [10]
Rubiscolin-6Spinach Rubisco (Enzymatic Digest)δ-Opioid Receptor (DOR) [1] [7]
NaloxoneSemisynthetic Opioid Antagonistμ, δ, κ-Opioid Receptors [2] [3] [6]
Naloxone Methobromide (NMB)Semisynthetic Quaternary AntagonistPeripheral μ, δ, κ Receptors [2] [3]
DAMGOSynthetic Peptide ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)μ-Opioid Receptor (MOR) [5]
Dynorphin AEndogenous (Prodynorphin)κ-Opioid Receptor (KOR) [5] [6]

Properties

CAS Number

68382-18-3

Product Name

Gluten Exorphin B5

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C30H38N6O7

Molecular Weight

594.7 g/mol

InChI

InChI=1S/C30H38N6O7/c1-17(2)11-25(30(42)43)36-29(41)24(13-19-14-32-23-6-4-3-5-21(19)23)35-27(39)16-33-26(38)15-34-28(40)22(31)12-18-7-9-20(37)10-8-18/h3-10,14,17,22,24-25,32,37H,11-13,15-16,31H2,1-2H3,(H,33,38)(H,34,40)(H,35,39)(H,36,41)(H,42,43)/t22-,24-,25-/m0/s1

InChI Key

RLDBWDFQAZNDLP-HVCNVCAESA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

exorphin B5
Tyr-Gly-Gly-Trp-Leu
tyrosyl-glycyl-glycyl-tryptophyl-leucine
YGGWL

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.